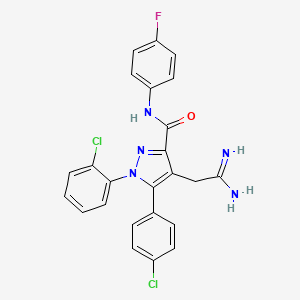
4-(2-amino-2-iminoethyl)-1-(2-chlorophenyl)-5-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivative 39 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivative 39 typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. One common method includes the reaction of malononitrile, aromatic aldehydes, and hydrazine hydrate in the presence of a base such as sodium ethoxide. This reaction proceeds under reflux conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, environmentally friendly methods, such as microwave-assisted synthesis and the use of green solvents, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivative 39 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives with hydrogenated nitrogen atoms.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Pyrazole derivative 39 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazole derivative 39 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory responses or the induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure.
Indazole: A similar heterocyclic compound with an additional fused benzene ring.
Imidazole: Another five-membered ring compound with two non-adjacent nitrogen atoms.
Uniqueness of Pyrazole Derivative 39
Pyrazole derivative 39 is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C24H18Cl2FN5O |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
4-(2-amino-2-iminoethyl)-1-(2-chlorophenyl)-5-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H18Cl2FN5O/c25-15-7-5-14(6-8-15)23-18(13-21(28)29)22(24(33)30-17-11-9-16(27)10-12-17)31-32(23)20-4-2-1-3-19(20)26/h1-12H,13H2,(H3,28,29)(H,30,33) |
InChI Key |
QWOVGBHZFLBBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)CC(=N)N)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















